molecular formula C20H16N2OS B12091505 N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide CAS No. 76838-57-8

N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide

Cat. No.: B12091505
CAS No.: 76838-57-8
M. Wt: 332.4 g/mol
InChI Key: GERGQEWDJQXHNW-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide consists of a biphenyl group attached to a carbamothioyl group, which is further connected to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide typically involves the reaction of 3-aminobiphenyl with benzoylisothiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out at elevated temperatures, usually around 50°C, and requires stirring for several hours to ensure complete conversion. The product is then isolated through filtration and recrystallization to obtain a pure compound .

Industrial Production Methods

Industrial production of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its efficacy and mechanism of action.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases. Its derivatives have shown promise in preclinical studies for their pharmacological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The binding interactions are typically mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .

Comparison with Similar Compounds

N-[([1,1’-Biphenyl]-3-yl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

    N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure but with a thiazole ring instead of a biphenyl group. Exhibits different biological activities and reactivity.

    N-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: Contains a pyrazole ring, leading to distinct chemical and biological properties.

    N-(Benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Benzoxazole derivatives with varying substituents, showing diverse pharmacological activities.

Properties

CAS No.

76838-57-8

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(3-phenylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C20H16N2OS/c23-19(16-10-5-2-6-11-16)22-20(24)21-18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H,(H2,21,22,23,24)

InChI Key

GERGQEWDJQXHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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